![molecular formula C20H15FN2O2S B6535956 4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide CAS No. 1021220-76-7](/img/structure/B6535956.png)
4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide” is complex, with a molecular weight of 329.35 . The InChI code for the compound is 1S/C16H12FN3O2S/c17-12-5-3-11(4-6-12)15(21)18-19-16(22)14-13(7-10-23-14)20-8-1-2-9-20/h1-10H, (H,18,21)(H,19,22) .Chemical Reactions Analysis
Thiophene derivatives, including “4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide”, can undergo various chemical reactions. The type of reaction and the products formed can depend on the specific substituents present on the thiophene ring .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including F5098-0046, have captured the interest of scientists due to their potential as biologically active compounds. Researchers explore their use in drug development, aiming to enhance existing drugs or discover novel therapeutic agents. F5098-0046 may exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Future Directions
Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and investigation of new structural prototypes like “4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide” with more effective pharmacological activity is a topic of interest for future research .
properties
IUPAC Name |
4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c21-15-6-3-14(4-7-15)19(24)22-16-8-5-13-9-10-23(17(13)12-16)20(25)18-2-1-11-26-18/h1-8,11-12H,9-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBZOGDWLPGZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.